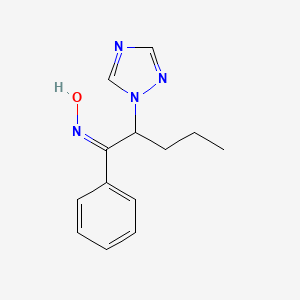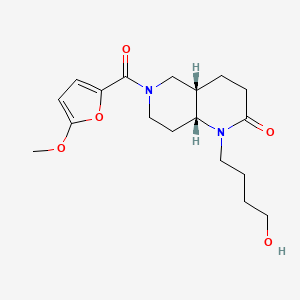
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime, also known as PTZ-oxime, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oximes, which are compounds that contain a nitrogen atom connected to an oxygen atom by a carbon atom. PTZ-oxime has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. By regulating the balance between these neurotransmitters, this compound may help to prevent seizures and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neurological effects, this compound has also been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is that it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown that it may help to reduce the buildup of beta-amyloid plaques in the brain. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications in other neurological disorders. Finally, more studies are needed to investigate its potential biochemical and physiological effects, particularly in the context of chronic diseases such as cancer and cardiovascular disease.
Synthesemethoden
The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves the reaction of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In animal studies, this compound has been found to exhibit anticonvulsant and neuroprotective effects, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQVULAECMFRT-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C(=N\O)/C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![methyl 6-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5297709.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(4-{[4-(3-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5297734.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
![7-[2-(2-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5297758.png)
![2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine-4-carboxamide](/img/structure/B5297762.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)
